molecular formula C45H82O5 B125141 Glisoprenin A CAS No. 144376-62-5

Glisoprenin A

Cat. No. B125141
M. Wt: 703.1 g/mol
InChI Key: DVYSZUSSOIXHOF-VNEVDCACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glisoprenin A is a natural compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the prenylated benzophenone family of compounds and is isolated from the roots of the plant Garcinia oblongifolia. Glisoprenin A has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.

Scientific Research Applications

Stereostructure Analysis

  • Stereostructure Prediction and Validation : The complete stereostructure of glisoprenin A was predicted using chiral lanthanide shift reagents, with its confirmation achieved through total synthesis (Adams, Ghosh, & Kishi, 2004).

Structural Elucidation

  • Structure Determination : The structure of glisoprenins A and B was determined via spectroscopic analyses, primarily 1H and 13C NMR and MS. Glisoprenin A was identified as a tetrahydroxynonaprenol (Nishida, Huang, Tomoda, & Ōmura, 1992).

Biological Activities and Applications

  • Inhibiting Appressorium Formation : Glisoprenin A, among other derivatives, was found to inhibit appressorium formation in Magnaporthe grisea, a plant pathogen, on hydrophobic surfaces. This suggests a potential application in controlling certain plant diseases (Thines, Eilbert, Anke, & Sterner, 1998).
  • Signal Transduction Pathway Interference : Glisoprenin A interferes with the signal transduction pathway leading to appressorium formation in Magnaporthe grisea, indicating a specific mode of action against this pathogen (Thines, Eilbert, Sterner, & Anke, 1997).
  • ACAT Inhibition : Glisoprenin A and B were identified as inhibitors of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism (Tomoda, Huang, Nishida, Masuma, Kim, & Ōmura, 1992).

Miscellaneous Studies

  • Inhibition of Appressorium Development : Studies have shown that glisoprenins inhibit the formation of infection structures on hydrophobic surfaces, offering insights into potential agricultural applications (Thines, Eilbert, Anke, & Sterner, 2000).

properties

CAS RN

144376-62-5

Product Name

Glisoprenin A

Molecular Formula

C45H82O5

Molecular Weight

703.1 g/mol

IUPAC Name

(2E,6E,10E,14E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,34-pentaene-1,19,23,27,31-pentol

InChI

InChI=1S/C45H82O5/c1-37(2)19-14-28-42(7,47)30-16-32-44(9,49)34-18-35-45(10,50)33-17-31-43(8,48)29-15-26-40(5)24-12-22-38(3)20-11-21-39(4)23-13-25-41(6)27-36-46/h19-20,23-24,27,46-50H,11-18,21-22,25-26,28-36H2,1-10H3/b38-20+,39-23+,40-24+,41-27+

InChI Key

DVYSZUSSOIXHOF-VNEVDCACSA-N

Isomeric SMILES

CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)O)O)O)O)C

SMILES

CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)O)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)O)O)O)O)C

synonyms

glisoprenin A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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